(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone
CAS No.:
Cat. No.: VC10818783
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O3 |
|---|---|
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | (3-methyl-4-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C13H17N3O3/c1-10-9-11(3-4-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
| Standard InChI Key | GOYMFLDMEUPCBZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-] |
Introduction
(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound used for medicinal purposes. It belongs to a class of compounds that incorporate both aromatic and heterocyclic rings, which are common in pharmaceuticals due to their diverse biological activities. This compound combines a nitro-substituted phenyl ring with a methylpiperazine moiety, linked through a carbonyl group.
Synthesis and Preparation
The synthesis of (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of a nitro-substituted benzoyl chloride with a methylpiperazine. This reaction is a common method for forming amide bonds between aromatic and heterocyclic compounds.
Research Findings
Research on similar compounds suggests that the presence of nitro and methyl groups can influence the compound's reactivity and biological activity. For instance, nitro groups are known for their electron-withdrawing properties, which can affect the compound's ability to interact with biological targets.
| Compound Feature | Biological Impact |
|---|---|
| Nitro Group | Electron-withdrawing, potentially enhancing reactivity and interaction with biological targets. |
| Methyl Group on Piperazine | May influence solubility and pharmacokinetic properties. |
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